2-[(1R,2S,4R)-Rel-2-bicyclo[2.2.1]hept-5-enyl]ethanamine
Description
Properties
Molecular Formula |
C9H15N |
|---|---|
Molecular Weight |
137.22 g/mol |
IUPAC Name |
2-[(1R,2S,4R)-2-bicyclo[2.2.1]hept-5-enyl]ethanamine |
InChI |
InChI=1S/C9H15N/c10-4-3-9-6-7-1-2-8(9)5-7/h1-2,7-9H,3-6,10H2/t7-,8+,9+/m0/s1 |
InChI Key |
IGRYFUUCWNBVDN-DJLDLDEBSA-N |
Isomeric SMILES |
C1[C@H]2C[C@H]([C@@H]1C=C2)CCN |
Canonical SMILES |
C1C2CC(C1C=C2)CCN |
Origin of Product |
United States |
Preparation Methods
Laboratory-Scale Synthetic Routes
Starting Material : The synthesis typically begins with norbornene, a bicyclic hydrocarbon that provides the bicyclo[2.2.1]hept-5-ene scaffold.
Key Reaction: Diels-Alder Cycloaddition
The bicyclic framework is often constructed or functionalized via Diels-Alder reactions, where norbornene or related dienes react with dienophiles such as acrylonitrile. This step forms the bicyclic ring system with a nitrile substituent, which is a precursor to the ethanamine group.Reduction of Nitrile to Amine
The nitrile group is subsequently reduced to the primary amine. Common reducing agents include catalytic hydrogenation using palladium on carbon (Pd/C) or Raney nickel under hydrogen atmosphere. This step is stereoselective and may require chiral catalysts or resolution techniques to isolate the desired (1R,2S,4R) stereoisomer.Chiral Resolution
Due to the formation of multiple stereoisomers during cycloaddition and reduction, chiral resolution methods such as crystallization with chiral acids or chromatographic separation on chiral stationary phases are employed to obtain the pure stereoisomer.Purification
Final purification is achieved by recrystallization or chromatographic techniques (e.g., silica gel column chromatography) to ensure high purity and removal of side products.
Industrial-Scale Production Methods
Large-Scale Reactors
Industrial synthesis utilizes large batch or continuous flow reactors to scale up the Diels-Alder and reduction steps efficiently.Continuous Flow Chemistry
Continuous flow processes improve reaction control, heat management, and safety, especially for hydrogenation steps, enhancing yield and stereoselectivity.Automation and Process Control
Automated monitoring of reaction parameters (temperature, pressure, hydrogen flow) ensures reproducibility and consistent product quality.Safety Considerations
Handling of flammable gases (hydrogen) and toxic reagents (e.g., hydriodic acid derivatives in some amination protocols) requires strict adherence to safety protocols, including use of fume hoods, flame-resistant clothing, and emergency procedures.
| Step | Method/Condition | Notes |
|---|---|---|
| Starting Material | Norbornene or norbornene derivatives | Provides bicyclic scaffold |
| Cycloaddition | Diels-Alder reaction with acrylonitrile | Forms nitrile-substituted bicyclic compound |
| Nitrile Reduction | Catalytic hydrogenation (Pd/C or Raney Ni) | Converts nitrile to primary amine |
| Chiral Resolution | Crystallization or chiral chromatography | Isolates (1R,2S,4R) stereoisomer |
| Purification | Recrystallization or chromatography | Ensures high purity |
| Industrial Scale | Large-scale reactors, continuous flow | Enhances efficiency and safety |
Stereoselectivity Optimization
Computational methods such as Density Functional Theory (DFT) have been applied to predict transition states in the Diels-Alder step, guiding the choice of solvents and chiral catalysts (e.g., BINOL-derived Lewis acids) to favor the (1R,2S,4R) configuration.Analytical Confirmation
Structural identity and stereochemistry are confirmed by advanced spectroscopic techniques:- NMR Spectroscopy (1H, 13C, NOESY) to assign proton environments and spatial relationships.
- IR Spectroscopy to verify functional groups (NH2 stretch at 3300–3500 cm⁻¹, C=C stretch at ~1650 cm⁻¹).
- High-Resolution Mass Spectrometry (HRMS) to confirm molecular formula and exact mass.
Safety and Stability
The compound is sensitive to oxidation and light; thus, storage under inert atmosphere (N2 or Ar) at low temperature (–20°C) in amber vials is recommended to maintain stability.
The preparation of 2-[(1R,2S,4R)-Rel-2-bicyclo[2.2.1]hept-5-enyl]ethanamine is well-established through a sequence of Diels-Alder cycloaddition, nitrile reduction, and chiral resolution steps. Industrial methods leverage continuous flow and automation to optimize yield and stereoselectivity. Advanced computational and spectroscopic techniques support the refinement of synthetic protocols and confirm product identity. This compound’s preparation is a model example of stereoselective synthesis in bicyclic amine chemistry with significant implications for research and pharmaceutical development.
Chemical Reactions Analysis
Types of Reactions
2-[(1R,2S,4R)-Rel-2-bicyclo[2.2.1]hept-5-enyl]ethanamine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products
The major products formed from these reactions include:
Oxidized Derivatives: Various oxidized forms of the compound.
Reduced Derivatives: Different reduced forms of the compound.
Substituted Derivatives: A range of substituted derivatives depending on the reagents used.
Scientific Research Applications
2-[(1R,2S,4R)-Rel-2-bicyclo[2.2.1]hept-5-enyl]ethanamine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create complex molecules.
Biology: Investigated for its potential biological activities and interactions with biological targets.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of advanced materials and polymers with unique properties.
Mechanism of Action
The mechanism of action of 2-[(1R,2S,4R)-Rel-2-bicyclo[2.2.1]hept-5-enyl]ethanamine involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain receptors or enzymes, modulating their activity. This can lead to various biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
Comparison with Structural Analogs
Stereochemical Variants
(1S,2S,4S)-Isomer ()
- Molecular Formula : C₉H₁₅N (identical to the target compound).
- Key Difference : Stereochemistry at positions 1, 2, and 4 is inverted [(1S,2S,4S)], leading to distinct spatial arrangements.
- Impact : Altered chiral recognition in receptor binding. For example, enantiomers of bicyclic amines often show divergent affinities for adrenergic or serotonin receptors .
(1S,2R,4S)-Methanamine Derivative ()
- Molecular Formula : C₈H₁₃N.
- Key Difference : Shorter carbon chain (methanamine instead of ethanamine) and stereochemistry [(1S,2R,4S)].
Substituent Modifications
1-(Bicyclo[2.2.1]hept-5-en-2-yl)methanamine ()
- Molecular Formula : C₈H₁₃N.
- Key Difference : Methanamine substituent instead of ethanamine.
- Impact : Lower molecular weight (123.20 g/mol vs. 137.23 g/mol) and reduced steric bulk, which may enhance solubility but limit receptor binding specificity .
1-Bicyclo[2.2.1]hept-2-ylethanamine ()
- Molecular Formula : C₉H₁₇N.
- Key Difference : Ethylamine group attached to the bicyclo[2.2.1]heptane core at a different position (2-yl vs. 5-enyl).
- Impact: Positional isomerism could alter electronic distribution and hydrogen-bonding capacity, affecting interactions with enzymes like monoamine oxidases .
Functionalized Bicyclic Derivatives
Deramciclane ()
- Molecular Formula: C₂₀H₂₉NO.
- Key Differences: Additional phenyl and trimethyl groups on the bicyclic core. Dimethylaminoethoxy substituent.
Ethyl Ester Derivative ()
- Molecular Formula : C₁₃H₂₀O₂.
- Key Difference : Carboxylic acid ethyl ester replaces the ethanamine group.
- Impact: Increased hydrophobicity (XLogP3: 2.8 vs.
Data Tables
Table 1. Structural and Physicochemical Comparison
*Estimated using XLogP3 .
Biological Activity
The compound 2-[(1R,2S,4R)-Rel-2-bicyclo[2.2.1]hept-5-enyl]ethanamine , also known as a bicyclic amine, exhibits a unique bicyclo[2.2.1]heptane structure with a double bond at the 5-position. This structural complexity is significant as it influences the compound's biological activity and potential therapeutic applications. This article reviews the biological activities associated with this compound based on various research findings.
- Molecular Formula : C9H15N
- Molecular Weight : 137.23 g/mol
- CAS Number : 1004520-51-7
Biological Activity Overview
Research into the biological activity of this compound has revealed its interactions with various biological targets, potentially leading to therapeutic applications. The following sections detail specific activities and findings from relevant studies.
Pharmacological Activities
-
Neurotransmitter Interaction :
- The compound has been studied for its interaction with neurotransmitter systems, indicating potential effects on mood and cognition.
- Case studies suggest that structural analogs may show varying degrees of activity in modulating neurotransmitter release.
-
Antitumor Activity :
- Preliminary studies have indicated that derivatives of this compound can exhibit cytotoxic effects against cancer cell lines.
- A notable investigation demonstrated that certain stereoisomers showed enhanced activity against B16 melanoma cells in vitro, suggesting a structure-activity relationship (SAR) that warrants further exploration.
-
Anti-inflammatory Properties :
- Research has explored the anti-inflammatory effects of bicyclic amines, with some derivatives showing promise in reducing inflammation markers in vitro.
- The mechanism appears to involve inhibition of pro-inflammatory cytokines.
Comparative Analysis with Related Compounds
The following table summarizes the structural features and biological activities of compounds similar to this compound:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 1-Methylbicyclo[2.2.1]heptan-2-amine | Similar bicyclic structure; methyl substitution | Different biological activity profile |
| (1R,2S,4R)-Bicyclo[2.2.1]hept-5-enylmethanamine | Contains methylene bridge; variations in substitution | Potentially different pharmacokinetics |
| 3-Aminobicyclo[3.3.1]nonane | Larger bicyclic structure; different ring size | Unique interaction with neurotransmitter systems |
| 5-Methoxy-N,N-diallyltryptamine | Contains tryptamine scaffold; diverse biological effects | Known for psychoactive properties |
Case Study 1: Antitumor Efficacy
A study investigated the cytotoxicity of various stereoisomers of bicyclic amines against B16 melanoma cells, revealing that specific configurations significantly enhanced cytotoxic activity compared to racemic mixtures.
Case Study 2: Neurotransmitter Modulation
Another study focused on the modulation of serotonin and dopamine receptors by related bicyclic compounds, suggesting that the unique stereochemistry plays a crucial role in receptor affinity and efficacy.
Q & A
Basic: What are the common synthetic routes for 2-[(1R,2S,4R)-Rel-2-bicyclo[2.2.1]hept-5-enyl]ethanamine?
The compound is typically synthesized via Diels-Alder reactions using norbornene derivatives as dienes and acrylonitrile or related substrates as dienophiles. Post-cyclization, the nitrile group is reduced to an amine using catalytic hydrogenation (e.g., Pd/C or Raney Ni). Chiral resolution may be required to isolate the desired stereoisomer, as the bicyclo[2.2.1]heptene scaffold often leads to multiple stereoisomers. Safety protocols for handling flammable intermediates (e.g., hydriodides, as in ) and toxic reagents must be strictly followed .
Advanced: How can computational modeling optimize stereoselective synthesis of this compound?
Density Functional Theory (DFT) can predict transition-state energies for Diels-Alder reactions, guiding solvent and catalyst selection to favor the (1R,2S,4R) configuration. For example, chiral Lewis acids (e.g., BINOL-derived catalysts) may enhance enantiomeric excess. Molecular dynamics simulations can also model steric effects in the bicyclo framework, as seen in related systems like deramciclane derivatives ( ). Validate predictions with NOESY NMR ( ) to confirm spatial arrangements post-synthesis .
Basic: What analytical techniques confirm the compound’s structural identity?
- NMR Spectroscopy : H and C NMR can verify bicyclo[2.2.1]heptene ring protons (δ 1.2–3.0 ppm) and ethanamine side-chain signals (δ 2.5–3.5 ppm).
- IR Spectroscopy : Stretching vibrations for NH (3300–3500 cm) and C=C (1650 cm) confirm functional groups.
- High-Resolution Mass Spectrometry (HRMS) : Exact mass (e.g., CHN, m/z 137.1204) validates molecular formula .
Advanced: How to resolve contradictions in spectroscopic data for stereoisomers?
Contradictions often arise from overlapping signals in H NMR. Use 2D NMR techniques :
- NOESY : Correlates spatial proximity of protons (e.g., distinguishing endo vs. exo configurations in bicyclo systems, as in ).
- HSQC/HMBC : Assigns quaternary carbons and coupling pathways.
For ambiguous cases, X-ray crystallography provides definitive stereochemical assignments, as demonstrated for structurally related adamantane derivatives ( ) .
Basic: What safety precautions are critical during synthesis?
- GHS Hazard Codes : Flammable liquids (Category 2), skin/eye irritants (Category 1).
- Handling : Use fume hoods, flame-resistant lab coats, and chemical goggles.
- Emergency Protocols : Immediate eye rinsing (15+ minutes) and consultation with poison control, as outlined in Safety Data Sheets ( ). Avoid exposure to hydriodic acid (HI) derivatives ( ) .
Advanced: How does the compound’s stereochemistry influence receptor binding in pharmacological studies?
The (1R,2S,4R) configuration likely impacts affinity for CNS targets (e.g., σ receptors or monoamine transporters). Compare with analogs like deramciclane ( ), where stereochemistry modulates selectivity. Use docking simulations (AutoDock Vina) to predict binding poses and validate via radioligand assays (e.g., H-labeled derivatives). Note that phenyl-substituted bicyclo derivatives ( ) show enhanced lipophilicity, altering membrane permeability .
Basic: What are key stability considerations for long-term storage?
- Temperature : Store at –20°C under inert gas (N or Ar) to prevent oxidation of the bicyclo double bond.
- Light Sensitivity : Amber vials mitigate degradation, as UV exposure can induce [2+2] cycloadditions.
- Purity Monitoring : Regular HPLC analysis (C18 column, acetonitrile/water gradient) detects decomposition products .
Advanced: How to design analogs for structure-activity relationship (SAR) studies?
Modify the ethanamine side chain (e.g., N-methylation, ) or bicyclo substituents (e.g., 1,7,7-trimethyl groups, ). Test analogs for:
- Lipophilicity : LogP via shake-flask method.
- Metabolic Stability : Microsomal incubation (human liver microsomes, CYP450 isoforms).
Prioritize derivatives with improved pharmacokinetics, such as those with morpholine rings ( ) or tosyl-protected amines ( ) .
Basic: What in vitro assays are suitable for initial pharmacological screening?
- Radioligand Binding : Assess affinity for serotonin (5-HT) or NMDA receptors.
- Functional Assays : Calcium flux (FLIPR) or cAMP accumulation.
- Cytotoxicity : MTT assay in HEK293 or SH-SY5Y cells. Use deramciclane ( ) as a positive control for σ receptor activity .
Advanced: How to address low yield in asymmetric synthesis?
- Catalyst Screening : Test chiral phosphines (e.g., BINAP) or oxazaborolidines.
- Solvent Optimization : Polar aprotic solvents (DMF, DMSO) may improve enantioselectivity.
- Kinetic Resolution : Enzymatic methods (e.g., lipases) can separate enantiomers post-synthesis. highlights chiral amine resolution using HPLC with chiral columns (e.g., Chiralpak AD-H) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
